BenchChemオンラインストアへようこそ!

3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

Lipophilicity ADME prediction CNS drug design

3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one (CAS 314742-07-9, MFCD01881188) is a synthetic small-molecule coumarin (2H-chromen-2-one) derivative bearing three methyl substituents at positions 3, 4, and 8 on the benzopyrone core and a racemic 1-methyl-2-oxopropoxy (3-oxobutan-2-yl) ether at position 7. The compound has molecular formula C₁₆H₁₈O₄, molecular weight 274.31 g/mol, computed LogP 3.07, topological polar surface area (TPSA) 56.51 Ų, density 1.141 g/cm³, and boiling point 422.3 °C at 760 mmHg.

Molecular Formula C16H18O4
Molecular Weight 274.31 g/mol
CAS No. 314742-07-9
Cat. No. B1352864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
CAS314742-07-9
Molecular FormulaC16H18O4
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C)C
InChIInChI=1S/C16H18O4/c1-8-9(2)16(18)20-15-10(3)14(7-6-13(8)15)19-12(5)11(4)17/h6-7,12H,1-5H3
InChIKeyUEFZSBYJVIWXML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one (CAS 314742-07-9): Procurement-Relevant Identity and Physicochemical Profile


3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one (CAS 314742-07-9, MFCD01881188) is a synthetic small-molecule coumarin (2H-chromen-2-one) derivative bearing three methyl substituents at positions 3, 4, and 8 on the benzopyrone core and a racemic 1-methyl-2-oxopropoxy (3-oxobutan-2-yl) ether at position 7 . The compound has molecular formula C₁₆H₁₈O₄, molecular weight 274.31 g/mol, computed LogP 3.07, topological polar surface area (TPSA) 56.51 Ų, density 1.141 g/cm³, and boiling point 422.3 °C at 760 mmHg . It is cataloged as ChemBridge screening compound 6158989 (Hit2Lead BB-6158989), supplied as a racemic free base with 95% purity, and is stocked in multiple commercial screening libraries including the ZINC database (ZINC00519831) [1]. Unlike the structurally distinct anticoagulant warfarin—with which some vendor pages erroneously conflate it—this compound is an uncharacterized coumarin ether intended for early-stage drug discovery and chemical biology probe development .

Why 3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one Cannot Be Interchanged with In-Class Coumarin Analogs: Structural Determinants of Differential Physicochemical and Biological Behavior


Substituting one coumarin derivative for another—even among compounds sharing the 3,4,8-trimethyl-2H-chromen-2-one scaffold—introduces quantifiable differences in lipophilicity, hydrogen-bonding capacity, steric bulk, and metabolic susceptibility that propagate into divergent ADME and target-engagement profiles. In the coumarin α-methylene-γ-butyrolactone series, the 3,4,8-trimethyl substitution pattern alone was sufficient to abolish vasorelaxing activity relative to the 4-unsubstituted congener (compound 6f inactive vs. 6d IC₅₀ 9.4 μM), demonstrating that the core methylation pattern can act as a binary activity switch [1]. Furthermore, moving the 7-O-(2-oxoalkoxy) side-chain from the 2-oxopropoxy isomer (CAS 21861-39-2, LogP 2.33–2.69) to the 1-methyl-2-oxopropoxy group of the target compound (LogP 3.07) increases computed lipophilicity by 0.4–0.7 log units—a shift that alters predicted membrane permeability, non-specific protein binding, and CNS penetration potential according to well-established Lipinski/Veber guidelines . The stereogenic center in the 1-methyl-2-oxopropoxy side-chain (racemic mixture) introduces an additional dimension of molecular recognition that the achiral 2-oxopropoxy analog lacks, making stereochemical resolution a viable strategy for SAR expansion around this scaffold . These structural distinctions underscore that in-class analogs are not functionally interchangeable, and procurement decisions must be guided by specific structural and physicochemical requirements rather than scaffold-level similarity.

3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one: Quantified Differentiation Data Against Five Closest Analogs


LogP Elevation of 0.38–0.74 Units vs. the 2-Oxopropoxy Isomer: Implications for Membrane Partitioning

The target compound, 3,4,8-trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one, exhibits a computed LogP of 3.07 (Hit2Lead/ChemBridge database) , which is 0.38 to 0.74 log units higher than its closest structural congener, 3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one (CAS 21861-39-2), where LogP ranges from 2.33 (ACD/LogP, ChemSpider) to 2.69 (experimental LogP, ChemSrc) . This LogP increase arises from the additional methyl group on the α-carbon of the 7-O-side-chain (1-methyl-2-oxopropoxy vs. 2-oxopropoxy) and translates to a computed ~1.5-fold increase in octanol-water partition coefficient. According to the Lipinski Rule of Five and CNS MPO scoring paradigms, every 0.5-unit LogP increment within the range of 2–4 correlates with measurably enhanced passive membrane permeability while remaining below the LogP >5 threshold associated with poor aqueous solubility and increased off-target promiscuity [1].

Lipophilicity ADME prediction CNS drug design

Chiral Center in the 7-O Side-Chain Enables Stereochemistry-Dependent SAR Profiling Not Possible with Achiral Analogs

The 1-methyl-2-oxopropoxy substituent at position 7 of the target compound contains a single stereogenic center at the α-carbon of the ketone side-chain (CH(CH₃)C(=O)CH₃), and the commercial material is supplied as a racemic mixture (R/S) . In contrast, the closest analog by scaffold similarity—3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one (CAS 21861-39-2, -OCH₂C(=O)CH₃ side-chain)—is achiral at the 7-O substituent [1]. This structural distinction creates an opportunity for chiral chromatographic resolution to obtain isolated (R)- and (S)-enantiomers, enabling enantioselective SAR studies that can reveal differential target binding, metabolic stability, or off-target liability between the two stereoisomers. In the broader coumarin chemical space, enantiomeric differentiation has proven critical: for example, (S)-warfarin is 2–5 times more potent as an anticoagulant than (R)-warfarin, demonstrating that a single stereocenter can drive clinically meaningful pharmacodynamic divergence within this chemotype [2]. The racemic nature of the commercial material also means that any screening hit requires follow-up enantiomer resolution to assign activity to the correct stereoisomer—a consideration not applicable to the achiral 2-oxopropoxy comparator.

Stereochemistry Chiral resolution Structure-activity relationship

3,4,8-Trimethyl Substitution Pattern Converts Vasorelaxant Activity from Active (IC₅₀ 9.4 μM) to Inactive: Scaffold-Level Binary SAR

In a published structure-activity relationship study of coumarin α-methylene-γ-butyrolactones, the 3,4,8-trimethyl-substituted coumarin-7-yl derivative 6f was reported as inactive in a pig coronary arterial contraction assay, whereas the corresponding 3-unsubstituted, 4-unsubstituted analog 6d exhibited an IC₅₀ of 9.4 μM against KCl-induced contraction [1]. Although the target compound bears a different 7-O substituent (1-methyl-2-oxopropoxy rather than α-methylene-γ-butyrolactone), this finding establishes that the 3,4,8-trimethyl substitution pattern on the coumarin core can act as a binary on/off switch for vasorelaxant pharmacology within the coumarin chemotype. A C-4 methyl group alone was sufficient to reduce vasorelaxing potency (6d vs. 6e), and the addition of methyl groups at C-3 and C-8 (compound 6f) completely eliminated activity [1]. This scaffold-level SAR provides a predictive framework: users screening the target compound in cardiovascular assays should anticipate fundamentally different activity profiles compared to analogs lacking the 3,4,8-trimethyl pattern, and negative vasorelaxation data for the target compound should not be extrapolated to differently methylated coumarins in the same screening library.

Vasorelaxation Cardiovascular pharmacology Coumarin SAR

7-(2-Oxoalkoxy) Coumarin Class Demonstrates ≥50% NO and IL-6 Inhibition at 100 μM: Class-Level Anti-Inflammatory Activity with Quantified Potency Ceiling

A systematic study of 7-(2-oxoalkoxy)coumarins—compounds sharing the same ether-linked ketone side-chain architecture as the target compound—demonstrated that 17 of the synthesized derivatives inhibited NO and IL-6 production by more than 50% at 100 μM in LPS-stimulated J774 macrophages, with the best inhibitors achieving IC₅₀ values of 21 μM/24 μM (NO/IL-6) for compound 12 and 30 μM/10 μM (NO/IL-6) for compound 20 [1]. Critically, the study established that substitution with the 7-(2-oxoalkoxy) group improved anti-inflammatory properties compared to the corresponding 7-hydroxycoumarin precursors, confirming that the ketone-containing side-chain is a pharmacophoric element for this activity [1][2]. While the specific target compound (3,4,8-trimethyl analog) was not individually reported in this data set, its structural membership in the 7-(2-oxoalkoxy)coumarin class supports a reasonable expectation of anti-inflammatory activity in the 50–100 μM range, with the 3,4,8-trimethyl core potentially modulating potency as demonstrated in related coumarin anti-inflammatory SAR where 7-hydroxy-3,4,5-trimethylcoumarin achieved 95% iNOS inhibition, 92% NO reduction, and 92% IL-6 reduction at 100 μM [3].

Anti-inflammatory iNOS inhibition J774 macrophages

Molecular Weight Increased by 14 Da (274.31 vs. 260.29) and PSA Identical at 56.51 Ų Relative to the 2-Oxopropoxy Isomer: Fine-Tuning ADME Without Altering Polarity

The target compound (C₁₆H₁₈O₄, MW 274.31 Da) is exactly 14 Da heavier than its closest scaffold analog 3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one (C₁₅H₁₆O₄, MW 260.29 Da), corresponding to the addition of one methylene (-CH₂-) unit in the side-chain . Despite this molecular weight increase, the topological polar surface area (TPSA) remains identical at 56.51 Ų for both compounds, as the added methyl group contributes no additional hydrogen bond donors or acceptors . This property pair is significant under Veber's rule (rotatable bonds ≤10, TPSA ≤140 Ų) and for CNS drug design where TPSA <60–70 Ų and MW <400 Da are empirically correlated with blood-brain barrier penetration [1]. Both compounds satisfy these criteria, but the target compound offers higher LogP (+0.38–0.74) and MW (+14 Da) without breaching TPSA or H-bond limits, positioning it as a more lipophilic, slightly heavier alternative within the same drug-like chemical space. In contrast, 7-hydroxy-3,4,8-trimethylcoumarin (CAS 91963-11-0, MW 204.22, LogP 2.2, TPSA 50.44 Ų) has a hydrogen bond donor (phenolic -OH), fundamentally altering its solubility, metabolic conjugation liability, and target interaction profile [2].

Molecular weight optimization TPSA Drug-likeness

Differential Storage Requirement (2–8 °C Refrigerated vs. Ambient) Relative to the 2-Oxopropoxy Isomer: Practical Implications for Compound Management

The target compound (CAS 314742-07-9) requires sealed, dry storage at 2–8 °C according to supplier specifications (ChemScene, Sigma-Aldrich AldrichCPR), whereas the 2-oxopropoxy isomer (CAS 21861-39-2) is specified for long-term storage in a cool, dry place at ambient temperature . This differential storage requirement suggests that the 1-methyl-2-oxopropoxy side-chain may impart greater thermal lability or hydrolytic sensitivity compared to the simpler 2-oxopropoxy group—possibly due to the increased steric accessibility of the ketone carbonyl to nucleophilic attack or the presence of the α-methyl group affecting the stability of the ether linkage. For high-throughput screening (HTS) facilities managing compound libraries in DMSO stock solutions, refrigerated storage with desiccation imposes additional logistical constraints including freeze-thaw cycle management, condensation control during plate handling, and potentially shorter DMSO solution shelf-life. In contrast, the 2-oxopropoxy isomer's ambient storage tolerance may make it preferable for long-term library storage where cold-chain maintenance is impractical. This operational distinction is directly relevant to procurement decisions for screening library expansion, as the total cost of compound ownership includes storage infrastructure and stability monitoring.

Compound stability Storage conditions Library management

High-Value Research and Industrial Application Scenarios for 3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one Based on Verified Differentiation Evidence


Enantiomer-Resolved Medicinal Chemistry: Deriving Two Distinct Chemical Entities from a Single Commercial Purchase

Procurement of the racemic target compound (Hit2Lead BB-6158989, $25/g) provides immediate access to two stereoisomers via chiral HPLC or SFC resolution. This enables parallel SAR determination for the (R)- and (S)-enantiomers against the biological target of interest—a workflow not possible with the achiral 2-oxopropoxy analog (CAS 21861-39-2). Given the precedent of enantiomer-dependent potency in coumarin derivatives (e.g., (S)-warfarin vs. (R)-warfarin), teams can generate stereochemistry-activity data that may reveal a eutomer with superior target engagement or reduced off-target binding . This approach effectively doubles the chemical diversity obtained per procurement dollar while simultaneously providing the enantiopure material needed for co-crystallography or definitive chiral assay validation.

Anti-Inflammatory Probe Development Using the 7-(2-Oxoalkoxy)coumarin Pharmacophore with the 3,4,8-Trimethyl Core as a Selectivity Modulator

The 7-(2-oxoalkoxy)coumarin class has been validated in J774 macrophage assays with quantified NO and IL-6 inhibition benchmarks (IC₅₀ values of 21–30 μM for top compounds) [1]. The target compound's 3,4,8-trimethyl substitution pattern, which abolished vasorelaxant activity in a related coumarin series [2], suggests that this scaffold may retain the anti-inflammatory pharmacophore while minimizing cardiovascular off-target effects. Researchers can immediately test the target compound in the established LPS/J774 macrophage protocol (100 μM compound, 24 h stimulation, Griess reaction for NO, ELISA for IL-6) to determine whether the 3,4,8-trimethyl core enhances or diminishes the class-level iNOS/IL-6 inhibitory activity, providing a direct route to patentable composition-of-matter claims around a scaffold with decoupled anti-inflammatory and vasoactive properties.

CNS-Penetrant Lead Optimization Leveraging Favorable LogP/TPSA Combination

With LogP 3.07 and TPSA 56.51 Ų, the target compound falls within the empirically defined CNS drug-like space (TPSA <60–70 Ų, LogP 2–4, MW <400 Da) [3]. The compound offers a 0.38–0.74 LogP advantage over the 2-oxopropoxy isomer without increasing TPSA—a property combination that predicts enhanced passive blood-brain barrier permeability while maintaining low P-glycoprotein recognition risk. Neuroscience-focused drug discovery teams can use this compound as a starting point for CNS-targeted SAR campaigns, with the additional benefit that the racemic nature of the commercial material allows enantiomer-specific CNS penetration and target engagement studies once the active enantiomer is identified.

High-Throughput Screening Library Expansion with Differentiated Physicochemical Property Space

For HTS library managers seeking to maximize chemical diversity within defined property envelopes, the target compound occupies a distinct position relative to its closest commercial analogs: it is more lipophilic (LogP 3.07 vs. 2.33–2.69 for CAS 21861-39-2), heavier (MW 274 vs. 260), and stereochemically more complex (racemic mixture vs. achiral) while maintaining identical TPSA (56.51 Ų) and hydrogen-bonding capacity (0 HBD, 4 HBA) . This property signature expands the accessible LogP range within the coumarin sub-library without breaching lead-likeness criteria. The refrigerated storage requirement (2–8 °C) should be planned for in library logistics, but the compound's availability from multiple commercial sources (ChemBridge, Sigma-Aldrich, MolCore, AKSci) ensures supply chain resilience for library replenishment.

Quote Request

Request a Quote for 3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.